Regioisomeric Chelation Mode Differentiation: 4-Hydroxy-2-pyridinone vs. 3-Hydroxy-4-pyridinone Iron(III) Coordination
4-Hydroxy-6-methyl-1-pyridin-2-ylmethyl-1H-pyridin-2-one belongs to the 4-hydroxy-2-pyridinone (4,2-HOPO) regioisomeric class, which coordinates Fe(III) via the N1-carbonyl oxygen and the C4-hydroxyl oxygen, forming a six-membered chelate ring distinct from the five-membered chelate ring formed by 3-hydroxy-4-pyridinones (3,4-HOPO) such as deferiprone [1]. Experimentally, the 3,4-HOPO deferiprone exhibits a pFe³⁺ of 19.4–20.6 (log β₃ ≈ 35–37), whereas optimized 4,2-HOPO derivatives with the same O,O-bidentate motif achieve pFe³⁺ values up to 22.0 [2]. This regioisomeric difference is driven by the distinct protonation constants (pKₐ) of the chelating hydroxyl group: 4-hydroxy-2-pyridinones generally have lower hydroxyl pKₐ values (~8.5–9.5) compared to 3-hydroxy-4-pyridinones (~9.5–10.5), enabling more efficient Fe(III) sequestration at physiological pH [3].
| Evidence Dimension | Iron(III) chelation affinity (pFe³⁺) and coordination geometry |
|---|---|
| Target Compound Data | 4-Hydroxy-2-pyridinone scaffold; predicted pFe³⁺ range ~19–22 (experimental value not yet determined for this specific N-substituted derivative); forms 6-membered (O,O) chelate ring with Fe(III) |
| Comparator Or Baseline | Deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one): pFe³⁺ = 19.4–20.6; forms 5-membered (O,O) chelate ring |
| Quantified Difference | Optimized 4,2-HOPO derivatives show pFe³⁺ enhancement of up to +2.6 log units (≈400-fold affinity increase) over deferiprone baseline, attributable to tautomeric and protonation differences |
| Conditions | Aqueous solution, pH 7.4, 25°C; potentiometric and spectrophotometric determination; Fe³⁺:ligand = 1:3 stoichiometry |
Why This Matters
The regioisomeric chelation mode directly determines the thermodynamic stability of the Fe(III) complex, iron scavenging efficacy at physiological pH, and the redox potential of the resulting complex — all critical parameters for selecting the appropriate hydroxypyridinone scaffold in iron chelation therapy development.
- [1] Cilibrizzi, A.; Abbate, V.; Chen, Y.-L.; Ma, Y.; Zhou, T.; Hider, R.C. Hydroxypyridinone Journey into Metal Chelation. Chem. Rev. 2018, 118, 7657–7701. View Source
- [2] Lachowicz, J.I.; Nurchi, V.M.; Crisponi, G.; et al. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Trans. 2016, 45, 6517–6528. View Source
- [3] Santos, M.A.; Marques, S.M.; Chaves, S. Hydroxypyridinones as 'privileged' chelating structures for the design of medicinal drugs. Coord. Chem. Rev. 2012, 256, 240–259. View Source
